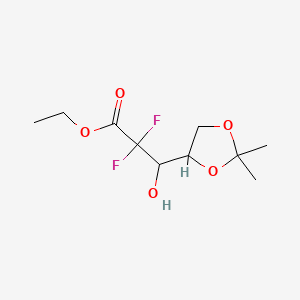

Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate

Description

Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate (CAS: 95058-92-7) is a fluorinated organic compound with the molecular formula C₁₀H₁₆F₂O₅ and a molecular weight of 254.23 g/mol. It features a difluorinated propionate backbone and a dioxolane ring, with stereoisomeric forms (3R and 3S) existing in a 3:1 ratio, favoring the (3R) configuration . This stereochemical preference is critical for its biological activity and utility in pharmaceutical synthesis.

The compound is a key intermediate in the production of gemcitabine, a chemotherapeutic agent used to treat pancreatic, breast, and non-small cell lung cancers. Its structural similarity to nucleoside analogs enables interference with nucleic acid synthesis in cancer cells, making it a pivotal precursor in oncology drug development .

Properties

IUPAC Name |

ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F2O5/c1-4-15-8(14)10(11,12)7(13)6-5-16-9(2,3)17-6/h6-7,13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFRYOWGFSOSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1COC(O1)(C)C)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114420-06-3 | |

| Record name | ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its properties, synthesis, biological activities, and relevant research findings.

- Chemical Formula : C10H16F2O5

- Molecular Weight : 254.231 g/mol

- CAS Number : 95058-92-7

- Boiling Point : Approximately 338.4 °C (predicted) .

Synthesis

The synthesis of this compound typically involves the use of fluorinated reagents and dioxolane derivatives. The specific synthetic route may vary depending on the desired stereochemistry and yield.

Antiviral Properties

Research has indicated that compounds with similar structures to Ethyl (3R,S)-2,2-difluoro-3-hydroxypropanoate exhibit antiviral activity. For instance, studies on related fluorinated compounds have shown effectiveness against various viral infections, suggesting that this compound may also possess similar properties .

Antitumor Activity

This compound has been evaluated for its potential antitumor activity. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . More detailed investigations are necessary to elucidate the specific pathways involved.

Case Studies

- Case Study on Antiviral Efficacy :

- Antitumor Activity Assessment :

Research Findings

Scientific Research Applications

Pharmaceutical Applications

Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate is primarily recognized for its role as an intermediate in the synthesis of gemcitabine, a widely used chemotherapeutic agent for various cancers. The compound's structural similarity to nucleoside analogs allows it to interfere with nucleic acid synthesis in both pathogens and cancer cells, which is critical in developing antiviral and anticancer therapies.

Case Study: Gemcitabine Synthesis

Gemcitabine is synthesized from this compound through a series of chemical transformations that leverage its difluorinated propionate moiety. This pathway emphasizes the importance of this compound in producing effective cancer treatments.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties, particularly against RNA viruses. Its mechanism involves mimicking nucleoside structures, thus disrupting viral replication processes.

Table 1: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Gemcitabine | Nucleoside analog | Anticancer |

| Ethyl 2-deoxy-2,2-difluoro-pentonic acid ethyl ester | Difluorinated pentonic acid | Antiviral properties |

| Ethyl 4-fluoro-3-hydroxybutanoate | Fluorinated butanoate | Antimicrobial activity |

Synthesis of Bioactive Compounds

The compound serves as a precursor for the synthesis of various bioactive molecules, including prostanoids and carbanucleosides. Its unique dioxolane ring structure enhances its utility in creating complex organic compounds essential for therapeutic applications.

Method of Application

The synthesis typically involves reactions with enol ethers or other functionalized substrates under specific conditions to yield desired products.

Research and Development Insights

Ongoing research focuses on optimizing the synthesis processes and exploring new derivatives of this compound to enhance its efficacy and reduce potential side effects in therapeutic applications. Studies utilizing X-ray crystallography have elucidated its crystal structure, providing insights into its interactions at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate is best contextualized through comparisons with related compounds. Below is a detailed analysis of its distinct features relative to analogs (Table 1) and further discussions of structural and biological differentiation.

Table 1: Comparative Analysis of Structurally or Functionally Related Compounds

| Compound Name | Structural Features | Biological Activity/Applications | Key Differentiators |

|---|---|---|---|

| This compound | Difluorinated propionate, dioxolane ring, (3R,S) stereoisomerism | Intermediate in gemcitabine synthesis; antiviral potential | Stereochemistry (3:1 R/S ratio) and role in high-purity anticancer drug synthesis |

| Gemcitabine | Nucleoside analog (deoxycytidine derivative), difluorinated cytidine | Anticancer (pancreatic, breast, lung cancers) | Direct therapeutic use vs. intermediate role; lacks dioxolane functionality |

| Methyl (E)-3-[(4S,5S)-5-acetyl-2,2-dimethyl-1,3-dioxolan-4-yl)]prop-2-enoate | Dioxolane ring, α,β-unsaturated ester | Prostanoid and carbanucleoside synthesis | Focus on prostaglandin pathways; no fluorination or hydroxyl group |

| Ethyl 2-deoxy-2,2-difluoro-pentonic acid ethyl ester | Difluorinated pentonic acid, ester groups | Antiviral (nucleic acid synthesis inhibition) | Pentose backbone vs. propionate-dioxolane hybrid; limited use in cancer research |

| Ethyl 4-fluoro-3-hydroxybutanoate | Fluorinated butanoate, hydroxyl group | Antimicrobial activity | Shorter carbon chain; no dioxolane ring; lower molecular complexity |

| Ethyl 3-(2,4,5-trimethyl-1,3-dioxolan-2-yl)propanoate | Trimethyl-dioxolane, ester linkage | Synthetic intermediate for complex molecules | Substitution pattern on dioxolane; lacks fluorination and stereochemical complexity |

| Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate | Amino group, difluorinated phenylpropanoate | Versatile building block for fluorinated pharmaceuticals | Amino functionality introduces divergent reactivity vs. hydroxyl group |

Structural Differentiation

- Stereochemistry: The 3:1 (R/S) isomer ratio of the target compound enhances its specificity in gemcitabine synthesis, whereas analogs like Methyl (E)-3-[(4S,5S)-5-acetyl-2,2-dimethyl-1,3-dioxolan-4-yl)]prop-2-enoate rely on (4S,5S) dioxolane stereochemistry for prostanoid synthesis .

- Fluorination Pattern: Unlike non-fluorinated dioxolane derivatives (e.g., Ethyl 3-(2,4,5-trimethyl-1,3-dioxolan-2-yl)propanoate), the difluorination at the C2 position in the target compound increases metabolic stability and enzyme-binding affinity, critical for anticancer activity .

- Functional Groups: The hydroxyl group at C3 enables hydrogen bonding in biological systems, contrasting with Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate’s amino group, which facilitates nucleophilic reactions in peptide coupling .

Research Findings and Data

Enzymatic Interactions

Studies using X-ray crystallography (e.g., via SHELX software ) have elucidated the compound’s binding modes with enzymes like ribonucleotide reductase, a target in gemcitabine’s mechanism. The difluorinated moiety disrupts enzyme active sites more effectively than monofluorinated analogs .

Stability and Reactivity

- Thermal Stability : The dioxolane ring enhances thermal stability compared to linear esters (e.g., Ethyl acrylate), with decomposition temperatures exceeding 150°C .

- Hydrolytic Sensitivity : The ester group is susceptible to hydrolysis under acidic conditions, necessitating controlled storage to prevent degradation into bicyclic dimers .

Preparation Methods

Reaction Mechanism and Conditions

The reaction initiates with zinc activation, where a small aliquot of ethyl bromodifluoroacetate is added to zinc in dry tetrahydrofuran (THF) under nitrogen atmosphere. This step generates the organozinc intermediate, which subsequently reacts with the aldehyde. The use of THF as a solvent enhances reagent solubility and stabilizes the zinc complex, critical for achieving high yields. After refluxing, the product is isolated via acid quenching (2N HCl), followed by ethyl acetate extraction and sequential washes with water, sodium bicarbonate, and brine.

Key Data from Representative Syntheses

Stereochemical Outcomes

The product exists as a racemic mixture (3R,S) due to the absence of chiral induction during the Reformatsky step. The dioxolane ring’s isopropylidene group preserves the aldehyde’s stereochemistry, ensuring retention of the D-erythro configuration in the final product. However, enantiomeric purity remains a challenge, necessitating chiral chromatography for resolution in pharmaceutical applications.

Alternative Synthetic Approaches

Solvent Optimization and Yield Enhancement

While THF is the preferred solvent, substitutions with diethyl ether (Example 4) reduce yields by 5–7%, likely due to inferior zinc complex stabilization. Polar aprotic solvents like dimethylformamide (DMF) have been explored but result in side reactions, including aldehyde decomposition.

Role of Acid Quenching

Quenching with chilled 2N HCl ensures rapid protonation of the zinc enolate, minimizing retro-Reformatsky reactions. Studies indicate that slower quenching at higher temperatures (e.g., 25°C) decreases yields by 10–15%.

Analytical Validation and Quality Control

Structural Confirmation

-

NMR Spectroscopy : ¹H NMR confirms the presence of the dioxolane methyl groups (δ 1.3–1.5 ppm) and the ethyl ester (δ 4.1–4.3 ppm). ¹⁹F NMR verifies difluoro substitution (δ -110 to -115 ppm).

-

Chiral HPLC : Critical for assessing enantiomeric excess, with Lux Cellulose-2 columns resolving 3R and 3S isomers under normal-phase conditions.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 210 nm remains the gold standard, achieving >90% purity in optimized batches. Impurities include unreacted aldehyde (retention time: 6.2 min) and ester hydrolysis byproducts.

Industrial-Scale Production Challenges

Q & A

Q. What are the established synthetic routes for Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate, and what analytical methods are critical for confirming its structure?

The compound is typically synthesized via multi-step reactions involving fluorination and protection/deprotection of functional groups. Key steps include the introduction of difluoro groups and the formation of the dioxolane ring. Analytical validation requires a combination of NMR (¹H, ¹³C, ¹⁹F) to confirm stereochemistry and fluorine placement, alongside HPLC or chiral chromatography to assess enantiomeric purity . Mass spectrometry (HRMS) is essential for verifying molecular weight and fragmentation patterns, while X-ray crystallography (if crystalline) can resolve absolute configuration .

Q. What is the role of this compound in pharmaceutical research, particularly in anticancer drug development?

The compound serves as a key intermediate in synthesizing gemcitabine, a nucleoside analog used in chemotherapy. Its dioxolane ring and difluoro substituents enhance metabolic stability and bioavailability in the final drug molecule. Researchers focus on optimizing its stereochemical purity, as even minor enantiomeric impurities can affect drug efficacy and toxicity profiles .

Advanced Research Questions

Q. How do reaction conditions influence the diastereomeric ratio during synthesis, and what strategies mitigate undesired stereoisomers?

The stereochemical outcome (3R,S configuration) is sensitive to temperature, solvent polarity, and catalyst choice. For example, polar aprotic solvents like DMF may favor intramolecular cyclization to form the dioxolane ring, while Lewis acids (e.g., BF₃·OEt₂) can stabilize transition states to improve diastereoselectivity. Kinetic resolution via enzymatic catalysis or chiral auxiliaries has been explored to enhance enantiomeric excess (ee) . Advanced monitoring techniques, such as in-situ FTIR or real-time NMR, help track stereochemical changes during synthesis .

Q. What contradictory data exist regarding the hydrolytic stability of the dioxolane ring under physiological conditions, and how can these discrepancies be resolved?

Studies report varying stability of the dioxolane ring in aqueous environments, with pH and temperature playing critical roles. For instance, acidic conditions (pH < 4) accelerate ring-opening, which may prematurely release active metabolites. To address contradictions, researchers employ accelerated stability testing (e.g., Arrhenius modeling) and isotopic labeling (²H/¹⁸O) to trace hydrolysis pathways . Computational simulations (DFT or MD) further predict hydrolysis rates under biologically relevant conditions .

Q. How do fluorine atoms at the C2 position affect the compound’s reactivity in nucleophilic substitution reactions during downstream derivatization?

The electron-withdrawing nature of fluorine atoms increases electrophilicity at adjacent carbons, facilitating nucleophilic attacks (e.g., by amines or thiols). However, steric hindrance from the dioxolane ring can reduce reactivity. Researchers optimize these reactions by using bulky bases (e.g., DBU) to deprotonate nucleophiles or employing microwave-assisted synthesis to enhance reaction rates .

Methodological Considerations

- Stereochemical Analysis : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate enantiomers. Coupled with circular dichroism (CD) spectroscopy, this confirms absolute configuration .

- Fluorine-Specific Characterization : ¹⁹F NMR (at 470 MHz) resolves chemical shifts influenced by neighboring substituents, while 2D NOESY NMR identifies spatial proximity of fluorine atoms to other groups .

- Stability Profiling : Conduct forced degradation studies under oxidative (H₂O₂), thermal (40–60°C), and photolytic (ICH Q1B) conditions to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.